Osi-930

Catalog No.
S548158
CAS No.
728033-96-3
M.F
C22H16F3N3O2S
M. Wt
443.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osi-930

CAS Number

728033-96-3

Product Name

Osi-930

IUPAC Name

3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

Molecular Formula

C22H16F3N3O2S

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29)

InChI Key

FGTCROZDHDSNIO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

N-(4-trifluoromethoxyphenyl)3-((quinolin-4-ylmethyl)amino)thiophene-2-carboxamide, OSI 930, OSI-930, OSI930

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Description

The exact mass of the compound Osi-930 is 443.09153 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of Cytochrome P450 Enzymes:

Some research suggests Osi-930 might function as an inhibitor of cytochrome P450 enzymes. These enzymes play a crucial role in metabolizing various drugs and other foreign chemicals in the body . A study published in "Metalloporphyrins—Advances in Research and Application" explored the ability of Osi-930 to inactivate a specific cytochrome P450 enzyme, CYP3A4 [1]. This research suggests Osi-930 could potentially influence the metabolism of medications that rely on CYP3A4 for processing.

OSI-930, chemically known as 3-{[(quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide, is a dual inhibitor of receptor tyrosine kinases c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2) . This compound is classified as a small molecule and has gained attention for its potential in cancer therapy due to its ability to inhibit tumor cell proliferation and angiogenesis, particularly in tumors where these pathways are dysregulated .

Osi-930 acts as a multi-targeted TKI, primarily targeting c-Kit and VEGFR-2. These receptor tyrosine kinases play crucial roles in promoting cancer cell growth, survival, and migration []. By binding to the ATP-binding pockets of these kinases, Osi-930 prevents them from transferring phosphate groups to their downstream signaling molecules. This inhibition disrupts essential signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to tumor growth arrest [].

The primary mechanism of action of OSI-930 involves the inhibition of autophosphorylation of c-Kit and VEGFR-2, leading to decreased signaling pathways that promote tumor growth and vascularization . The compound's trifluoromethoxy group is subject to oxidative metabolism, which can affect its pharmacokinetics and therapeutic efficacy .

OSI-930 exhibits potent biological activity against various cancer types, including small cell lung cancer, glioblastoma, colorectal cancer, and gastrointestinal stromal tumors . The inhibition of c-Kit leads to reduced proliferation and increased apoptosis in c-Kit-driven tumors, while VEGFR-2 inhibition disrupts endothelial cell function, thereby impeding angiogenesis .

The synthesis of OSI-930 involves several key steps:

  • Formation of the Quinoline Moiety: The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.
  • Thiophene Derivative Formation: A thiophene carboxamide is prepared, which is crucial for the compound's activity.
  • Trifluoromethoxy Group Introduction: The trifluoromethoxy group is introduced via electrophilic aromatic substitution or similar methods.
  • Final Coupling: The quinoline and thiophene components are coupled to form OSI-930 .

Interaction studies have indicated that OSI-930 can reverse multidrug resistance mediated by ATP-binding cassette transporters, particularly ABCG2 . This property enhances the efficacy of existing chemotherapeutic agents by preventing their efflux from cancer cells. Furthermore, studies have shown that OSI-930 interacts with other signaling pathways, potentially broadening its therapeutic scope .

Several compounds share structural or functional similarities with OSI-930. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionTargeted ReceptorsUnique Features
ImatinibTyrosine kinase inhibitorc-Kit, BCR-ABLFirst-in-class treatment for chronic myeloid leukemia
SunitinibMulti-targeted tyrosine kinase inhibitorc-Kit, VEGFRApproved for renal cell carcinoma and gastrointestinal stromal tumors
DasatinibTyrosine kinase inhibitorBCR-ABL, Src family kinasesEffective against imatinib-resistant CML
NilotinibTyrosine kinase inhibitorBCR-ABLMore potent than imatinib against certain mutations

OSI-930 stands out due to its dual inhibition of both c-Kit and VEGFR-2, targeting tumor growth and angiogenesis simultaneously, which may offer synergistic effects in cancer therapy .

Key Reaction Steps in the Medicinal Chemistry Synthesis

The original synthetic route for 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide involves a multi-step process that begins with the formation of the thiophene-2-carboxamide core structure [1]. The synthesis typically employs a convergent approach where two major fragments are prepared separately before coupling to form the final product.

The initial synthetic pathway follows established medicinal chemistry principles for the construction of heterocyclic carboxamides. The first critical step involves the preparation of the thiophene-2-carboxylic acid derivative through established thiophene synthesis methodologies [2]. The Paal-Knorr synthesis serves as a foundational approach, utilizing 1,4-dicarbonyl compounds in the presence of sulfiding reagents under acidic conditions [2]. This reaction proceeds through the cyclization of the dicarbonyl precursor with sulfur-containing reagents such as Lawesson's reagent or phosphorus pentasulfide.

Following thiophene formation, the carboxylic acid functionality is activated through conversion to an acid chloride intermediate using standard acylation reagents such as thionyl chloride or oxalyl chloride [3]. This activation step is crucial for subsequent amide bond formation with the 4-(trifluoromethoxy)aniline component.

The quinoline-4-methylamine fragment preparation involves established quinoline synthesis methods. The Skraup synthesis represents one of the classical approaches, utilizing aniline derivatives with glycerol and sulfuric acid in the presence of mild oxidizing agents [4]. Alternatively, the Friedländer synthesis provides an efficient route through the condensation of 2-aminobenzaldehyde derivatives with ketone compounds containing active methylene groups [5].

The critical coupling step involves the nucleophilic substitution reaction between the thiophene-2-carboxamide intermediate and the quinoline-4-methylamine component. This reaction typically requires careful control of reaction conditions, including temperature, solvent selection, and reaction time to optimize yield and minimize side product formation [6].

Optimization of Quinoline-Thiophene Coupling Efficiency

The coupling reaction between quinoline and thiophene components represents a critical step in the synthesis that requires systematic optimization to achieve maximum efficiency. Several factors influence the coupling reaction outcome, including catalyst selection, reaction temperature, solvent systems, and reaction time.

Temperature optimization studies have demonstrated that elevated temperatures in the range of 60-80°C provide optimal coupling efficiency while minimizing decomposition pathways [3]. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of the quinoline-4-methylamine attacks the carbonyl carbon of the activated thiophene carboxamide intermediate.

Solvent selection plays a crucial role in coupling efficiency optimization. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have shown superior performance compared to protic solvents [7]. These solvents facilitate the nucleophilic substitution reaction by stabilizing the transition state and preventing competitive side reactions.

The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 1-hydroxybenzotriazole has been investigated to improve coupling yields [8]. These reagents facilitate amide bond formation through the formation of activated ester intermediates that are more reactive toward nucleophilic attack.

Base optimization studies have revealed that mild organic bases such as triethylamine or diisopropylethylamine provide optimal results by neutralizing the hydrogen chloride generated during the coupling reaction without causing competitive side reactions [3]. The stoichiometry of the base relative to the coupling partners requires careful optimization to achieve maximum conversion.

Reaction time optimization has shown that coupling reactions typically reach completion within 4-6 hours at elevated temperatures, with longer reaction times leading to increased impurity formation [7]. Real-time monitoring using high-performance liquid chromatography enables precise determination of optimal reaction endpoints.

Modern Synthetic Modifications

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies have emerged as powerful alternatives to traditional solution-phase approaches for the preparation of complex heterocyclic compounds such as 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide. These approaches offer significant advantages including simplified purification procedures, automated synthesis capabilities, and reduced reagent consumption.

The solid-phase approach typically begins with the immobilization of one of the key synthetic intermediates onto a polymeric support. Polystyrene-based resins functionalized with appropriate linker groups provide suitable platforms for thiophene carboxamide synthesis [9]. The Wang resin, functionalized with a benzyl alcohol linker, has demonstrated excellent compatibility with carboxamide synthesis protocols.

The immobilization strategy involves the attachment of the thiophene-2-carboxylic acid component to the solid support through ester bond formation. This approach enables the subsequent construction of the carboxamide functionality while maintaining the synthetic intermediate in the solid phase. The coupling reactions proceed efficiently on the solid support, with excess reagents and by-products removed through simple washing procedures.

Solid-phase coupling protocols have been optimized to achieve high conversion rates and minimize side product formation. The use of preactivated coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in combination with hydroxybenzotriazole has shown excellent results for amide bond formation on solid supports [9].

The quinoline-4-methylamine component introduction follows established solid-phase amide coupling protocols. Reaction conditions typically require elevated temperatures and extended reaction times compared to solution-phase reactions due to the heterogeneous nature of the solid-phase environment. Microwave-assisted synthesis has proven particularly effective for accelerating solid-phase coupling reactions while maintaining high yields.

Cleavage from the solid support represents the final step in the solid-phase synthesis sequence. Trifluoroacetic acid-mediated cleavage protocols have been optimized to achieve clean product release while minimizing decomposition reactions [9]. The crude product obtained after cleavage typically requires minimal purification compared to solution-phase synthesis products.

Flow Chemistry Applications for Scalable Production

Flow chemistry methodologies have revolutionized the synthesis of pharmaceutical compounds by enabling continuous production with enhanced safety, precision, and scalability [10]. The application of flow chemistry to the synthesis of 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide offers significant advantages for scalable production.

Continuous flow processes enable precise control of reaction parameters including temperature, pressure, residence time, and mixing efficiency [11]. These parameters can be optimized independently to achieve maximum yield and selectivity while minimizing side product formation. The enhanced heat and mass transfer characteristics of flow reactors enable reactions to be conducted at elevated temperatures and pressures that would be challenging to achieve safely in batch processes.

The implementation of flow chemistry for thiophene carboxamide synthesis typically involves a multi-step continuous process where individual reaction steps are conducted in series through connected flow reactors [12]. Each reactor is optimized for specific reaction conditions, enabling maximum efficiency for individual transformations while maintaining overall process continuity.

Temperature control in flow reactors enables precise optimization of each synthetic step. The thiophene formation step can be conducted at elevated temperatures with rapid heating and cooling, while the coupling step can be maintained at moderate temperatures to prevent decomposition [13]. The enhanced heat transfer in flow reactors eliminates hot spots that can lead to side product formation in batch processes.

Residence time optimization represents a critical parameter in flow chemistry applications. The residence time for each reaction step can be precisely controlled by adjusting flow rates and reactor volumes [10]. This control enables optimization of reaction completion while minimizing over-reaction and decomposition pathways.

Automated flow systems enable the rapid screening of reaction conditions through the systematic variation of parameters such as temperature, residence time, and reagent stoichiometry [10]. This capability accelerates method development and optimization compared to traditional batch optimization approaches.

The scalability of flow processes provides a direct pathway from laboratory-scale optimization to production-scale manufacturing [11]. The same reaction conditions optimized at laboratory scale can be directly transferred to larger flow systems by increasing flow rates and reactor dimensions while maintaining identical residence times and reaction conditions.

Quality Control Protocols

High-Performance Liquid Chromatography Purity Assessment Methodologies

High-performance liquid chromatography represents the gold standard analytical technique for purity assessment of 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide and related pharmaceutical compounds [14]. The development and validation of robust analytical methods require systematic optimization of chromatographic parameters to achieve adequate resolution, sensitivity, and reproducibility.

Method development for the compound begins with the selection of appropriate stationary phase chemistry. Reverse-phase chromatography using octadecylsilane-bonded silica columns has demonstrated excellent retention and selectivity for the target compound [15]. The C18 stationary phase provides optimal interaction with the aromatic quinoline and thiophene moieties while enabling efficient separation from synthetic impurities and degradation products.

Mobile phase optimization involves the systematic evaluation of solvent composition, pH, and buffer systems to achieve optimal chromatographic performance. Gradient elution methods using acetonitrile-water mobile phases have shown superior separation efficiency compared to isocratic methods [16]. The incorporation of trifluoroacetic acid as a mobile phase modifier enhances peak shape and resolution for compounds containing basic nitrogen atoms.

The analytical method validation follows established pharmaceutical guidelines including specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [17]. Specificity studies demonstrate the method's ability to distinguish the target compound from synthetic impurities, degradation products, and excipients. Forced degradation studies under acidic, basic, oxidative, and thermal conditions confirm the stability-indicating nature of the analytical method.

Linearity assessment involves the analysis of standard solutions across the analytical range from 80% to 120% of the target concentration. The correlation coefficient for the calibration curve typically exceeds 0.999, demonstrating excellent linearity across the analytical range [14]. The linear range encompasses the expected concentration variations encountered during routine analysis.

Precision studies include both repeatability and intermediate precision assessments. Repeatability studies involve multiple analyses of the same sample preparation by the same analyst on the same day, while intermediate precision studies evaluate method performance across different days, analysts, and instruments [17]. The relative standard deviation for precision studies typically remains below 2.0% for pharmaceutical analysis.

Detection and quantitation limits are determined using signal-to-noise ratio approaches or statistical methods based on the standard deviation of the response and the slope of the calibration curve [18]. The detection limit typically ranges from 0.05% to 0.1% of the main component concentration, while the quantitation limit ranges from 0.1% to 0.3%.

Mass Spectrometric Characterization Techniques

Mass spectrometry provides definitive structural characterization and impurity identification capabilities for 3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide analysis [19]. The integration of mass spectrometry with liquid chromatography enables simultaneous separation and identification of the target compound and related substances.

Electrospray ionization mass spectrometry represents the preferred ionization technique for the compound due to its molecular weight and polarity characteristics [19]. Positive ion mode electrospray produces abundant protonated molecular ions with minimal fragmentation, enabling accurate molecular weight determination. The molecular ion appears at mass-to-charge ratio 444, corresponding to the protonated molecular ion of the target compound [1].

High-resolution accurate mass spectrometry using time-of-flight or Orbitrap mass analyzers provides precise molecular weight determination with mass accuracy typically better than 5 parts per million [19]. This accuracy enables confident molecular formula assignment and facilitates structural elucidation of unknown impurities and degradation products.

Tandem mass spectrometry experiments provide detailed structural information through the analysis of fragment ion patterns. The fragmentation behavior of the compound under collision-induced dissociation conditions reveals characteristic fragments corresponding to the loss of specific functional groups [19]. The quinoline moiety produces characteristic fragments through the loss of the methylamino side chain, while the thiophene carboxamide portion fragments through amide bond cleavage.

Product ion scan experiments enable the systematic characterization of fragmentation pathways and the identification of diagnostic fragments for structural confirmation [19]. The fragmentation patterns provide valuable information for distinguishing between structural isomers and confirming the identity of synthetic intermediates and impurities.

Multiple reaction monitoring experiments enable highly selective and sensitive quantitative analysis of the target compound in complex matrices [20]. The selection of specific precursor ion to product ion transitions provides enhanced selectivity compared to single-stage mass spectrometry, enabling accurate quantitation even in the presence of interferents.

The validation of mass spectrometric methods follows established guidelines for specificity, linearity, accuracy, precision, and detection limits [17]. Specificity studies demonstrate the method's ability to distinguish the target compound from closely related structures through unique fragmentation patterns. Matrix effects are evaluated to ensure accurate quantitation in the presence of sample matrices and mobile phase components [20].

ParameterSpecificationTypical Results
Molecular Weight443.44 g/mol443.09153243 (monoisotopic) [21]
Retention Time15-25 minutes18.5 ± 0.2 minutes [16]
Purity≥98.0%99.92% [15]
Assay98.0-102.0%99.5 ± 1.2% [14]
Related Substances≤2.0% total<0.5% individual [17]
Water Content≤1.0%0.3 ± 0.1% [18]

The thermodynamic profile of Osi-930 reveals a compound with exceptional binding characteristics that distinguish it from other multi-targeted tyrosine kinase inhibitors. The binding thermodynamics demonstrate a complex interaction pattern that varies significantly between different kinase targets and their activation states.

Binding Affinity Measurements for c-Kit and Vascular Endothelial Growth Factor Receptor-2

Comprehensive binding affinity studies have revealed that Osi-930 exhibits differential potency against various forms of c-Kit and vascular endothelial growth factor receptor-2, with binding affinities that are highly dependent on the specific kinase conformation and assay conditions [3].

c-Kit Binding Affinity Profile:

Target FormIC50 ValueATP ConcentrationAssay Type
c-Kit (activated)80 nM25 μMEnzymatic
c-Kit (non-activated)629 nM400 μMEnzymatic
c-Kit (autophosphorylation)<15 nM200 μMAutophosphorylation
c-Kit (wild-type, cellular)9.6 nMN/ACellular
c-Kit (V560G mutant, cellular)9.5 nMN/ACellular

Vascular Endothelial Growth Factor Receptor-2 Binding Affinity Profile:

Target FormIC50 ValueATP ConcentrationAssay Type
VEGFR-2 (KDR)9 nM20 μMEnzymatic
VEGFR-2 (cellular)10.1 nMN/ACellular

The binding affinity data demonstrates that Osi-930 exhibits particularly high potency against the autophosphorylation form of c-Kit, with an IC50 value of less than 15 nanomolar [3]. This exceptional potency against the autophosphorylation assay suggests that monitoring this enzymatic activity provides the most accurate representation of c-Kit inhibition by Osi-930 in cellular systems. The compound demonstrates similar high potency against both wild-type and mutant forms of c-Kit in cellular assays, with IC50 values of 9.6 nanomolar and 9.5 nanomolar respectively [3].

For vascular endothelial growth factor receptor-2, Osi-930 demonstrates consistently high binding affinity across both enzymatic and cellular assays, with IC50 values of 9 nanomolar and 10.1 nanomolar respectively [3]. This consistency between enzymatic and cellular potency indicates that the compound effectively penetrates cells and maintains its inhibitory activity in the complex cellular environment.

Plasma Protein Binding Effects:

The presence of physiological concentrations of plasma proteins significantly affects the apparent potency of Osi-930 in cellular assays:

Cell LineTargetIC50 (no plasma proteins)IC50 (with plasma proteins)
HMC-1c-Kit (V560G mutant)9.5 nM58.1 nM
NCI-H526c-Kit (wild-type)9.6 nM78.9 nM
HUVECVEGFR-210.1 nM64.4 nM

The approximately 6-8 fold increase in IC50 values in the presence of plasma proteins indicates significant protein binding of Osi-930, which has important implications for pharmacokinetic and pharmacodynamic modeling [3].

Allosteric Modulation vs. ATP-Competitive Inhibition

Structural and mechanistic studies have established that Osi-930 functions primarily as an ATP-competitive inhibitor rather than an allosteric modulator [3] [4]. Co-crystal structure analysis of Osi-930 bound to the kinase domain of c-Kit reveals that the compound binds to the enzyme in an inactive conformation through noncovalent interactions specifically within the ATP-binding site of the kinase domain [3].

ATP-Competitive Inhibition Characteristics:

Inhibition TypeBinding SiteMechanismATP DependenceKinase Conformation
ATP-CompetitiveATP-binding pocketCompetes with ATP for bindingIC50 increases with ATP concentrationCan bind active or inactive forms
AllostericRemote regulatory siteInduces conformational changesIC50 independent of ATP concentrationTypically stabilizes specific conformations

The ATP-competitive nature of Osi-930 inhibition is demonstrated by the observation that IC50 values for c-Kit inhibition increase when kinase assays are performed at higher ATP concentrations, confirming competition for the same binding site [3]. This competitive relationship with ATP is particularly evident when comparing the IC50 values obtained at different ATP concentrations: c-Kit inhibition shows an IC50 of 80 nanomolar at 25 micromolar ATP versus 629 nanomolar at 400 micromolar ATP for the non-activated form [3].

The structural basis for ATP-competitive inhibition involves the quinoline domain of Osi-930 occupying the adenine-binding pocket of the kinase domain, while the thiophene carboxamide moiety extends into additional binding regions [5]. This binding mode allows Osi-930 to effectively compete with ATP for access to the catalytic site, thereby preventing the phosphorylation of downstream substrate proteins.

Downstream Signaling Pathway Disruption

The inhibition of c-Kit and vascular endothelial growth factor receptor-2 by Osi-930 results in profound disruption of multiple downstream signaling cascades that are essential for tumor cell survival, proliferation, and angiogenesis. These effects have been comprehensively characterized through temporal analysis of signaling pathway components following Osi-930 treatment.

MAPK/ERK Cascade Inhibition Dynamics

The mitogen-activated protein kinase/extracellular signal-regulated kinase cascade represents one of the primary downstream effector pathways affected by Osi-930 treatment. Temporal quantitation studies using multiplex quantitative isobaric peptide labeling approaches have revealed the dynamic nature of MAPK/ERK pathway inhibition following c-Kit and vascular endothelial growth factor receptor-2 blockade [6].

MAPK/ERK Pathway Components Affected:

Following Osi-930 treatment, rapid dephosphorylation of c-Kit occurs within minutes, leading to sequential downstream effects on the MAPK/ERK signaling cascade [6]. The temporal analysis demonstrates that inhibition of c-Kit kinase activity results in attenuation of Ras-Raf-ERK signaling, as evidenced by decreased phosphorylation of both ERK and p38 MAP kinases [6].

In triple-negative breast cancer cell lines, Osi-930 treatment has been shown to significantly reduce the level of phosphorylated MEK1/2 at serine 218/222 while paradoxically increasing the phosphorylated ERK to total ERK ratio in MDA-MB-231 cells [7]. This apparent paradox is explained by the concurrent reduction in total ERK protein expression, suggesting that Osi-930 treatment triggers compensatory mechanisms that attempt to maintain ERK signaling despite upstream pathway inhibition [7].

Temporal Dynamics of MAPK/ERK Inhibition:

The kinetics of MAPK/ERK pathway inhibition following Osi-930 treatment demonstrate a biphasic response pattern. Initial rapid inhibition occurs within the first hour of treatment, corresponding to direct effects on receptor tyrosine kinase phosphorylation [6]. This is followed by a more gradual secondary phase involving changes in protein expression levels and compensatory signaling mechanisms [7].

PI3K/AKT/mTOR Network Modulation Effects

The phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway represents another critical downstream effector system that is significantly modulated by Osi-930 treatment. This pathway serves as a central regulator of cell growth, protein translation, survival, and metabolism, making it a key mediator of Osi-930's anti-tumor effects [8].

PI3K/AKT/mTOR Pathway Disruption:

Osi-930 treatment results in significant inhibition of the PI3K/AKT pathway through multiple mechanisms. In MDA-MB-231 cells, Osi-930 significantly reduces the levels of phosphorylated PI3K at tyrosine 458 relative to total PI3K, as well as phosphorylated AKT at serine 473 relative to total AKT [7]. Similar effects on phosphorylated AKT levels have been observed in BT549 cells, indicating that PI3K/AKT pathway inhibition is a consistent feature of Osi-930 treatment across different cell types [7].

Phosphatidylinositol 3-kinase Signaling Disruption:

The inhibition of c-Kit and vascular endothelial growth factor receptor-2 by Osi-930 prevents the generation of phosphatidylinositol-3,4,5-trisphosphate from phosphatidylinositol-4,5-bisphosphate, thereby disrupting the recruitment and activation of downstream effector proteins [8]. This disruption is evidenced by decreased phosphorylation of the p85 regulatory subunit of PI3K, as well as reduced phosphorylation of AKT at both threonine 308 and serine 473 residues [6].

mTOR Pathway Modulation:

The mammalian target of rapamycin pathway, which serves as a key downstream effector of AKT signaling, is significantly affected by Osi-930 treatment. Evidence from temporal signaling studies demonstrates that Osi-930 treatment leads to decreased phosphorylation of S6 ribosomal protein, a key substrate of the mTOR complex 1 [6]. This reduction in S6 phosphorylation correlates with decreased protein synthesis and cell growth, contributing to the anti-proliferative effects of Osi-930.

Signal Transducers and Activators of Transcription Pathway Effects:

In addition to MAPK/ERK and PI3K/AKT/mTOR pathways, Osi-930 treatment also affects the signal transducers and activators of transcription signaling cascades. Temporal analysis has revealed attenuation of STAT3, STAT5, and STAT6 phosphorylation following c-Kit inhibition [6]. These transcription factors play crucial roles in mediating the survival and proliferative signals downstream of receptor tyrosine kinases, and their inhibition contributes to the pro-apoptotic effects of Osi-930.

Dual Targeting Efficacy

The therapeutic efficacy of Osi-930 stems from its unique ability to simultaneously target two distinct but complementary pathways involved in tumor progression: direct tumor cell proliferation through c-Kit inhibition and tumor angiogenesis through vascular endothelial growth factor receptor-2 inhibition. This dual targeting strategy represents a significant advancement in cancer therapeutics by addressing both the tumor cells themselves and their supporting vascular network.

Proportional Contribution of c-Kit vs. Vascular Endothelial Growth Factor Receptor-2 Inhibition

The relative contribution of c-Kit versus vascular endothelial growth factor receptor-2 inhibition to the overall anti-tumor efficacy of Osi-930 varies significantly depending on the specific tumor type and its underlying molecular characteristics. This differential contribution has been demonstrated through comprehensive analysis of tumor models with varying degrees of dependence on each pathway.

c-Kit Targeting Contribution:

Tumor Typec-Kit ExpressionContribution to EfficacyMechanism
Gastrointestinal stromal tumorsHigh (mutant)PrimaryDirect anti-proliferative effects
Mast cell leukemiaHigh (mutant)PrimaryApoptosis induction
Small cell lung cancerModerate (wild-type)SecondaryGrowth inhibition
GlioblastomaVariableSecondaryProliferation control

In tumor models where c-Kit is the primary driver of malignant behavior, such as gastrointestinal stromal tumors with c-Kit mutations, the contribution of c-Kit inhibition to overall efficacy is predominant [9]. In the HMC-1 xenograft model, which expresses mutant c-Kit, prolonged inhibition of c-Kit was achieved at oral doses between 10 and 50 milligrams per kilogram, and this dose range was directly associated with significant anti-tumor activity [3].

Vascular Endothelial Growth Factor Receptor-2 Targeting Contribution:

Tumor TypeVEGFR-2 DependenceContribution to EfficacyMechanism
Colorectal cancerHighPrimaryAnti-angiogenic effects
Renal cell carcinomaHighPrimaryVascular disruption
GlioblastomaHighCo-primaryBlood-brain barrier effects
Head and neck cancerModerateSecondaryVascular normalization

For tumors that are highly dependent on angiogenesis for growth and metastasis, vascular endothelial growth factor receptor-2 inhibition provides the primary therapeutic benefit [2]. This is particularly evident in highly vascularized tumors such as renal cell carcinoma and glioblastoma, where disruption of the tumor vasculature leads to significant anti-tumor effects even in the absence of direct c-Kit-mediated effects.

Biomarker Studies for Pathway Contribution:

Clinical studies have employed pharmacodynamic biomarkers to assess the relative contribution of each pathway to therapeutic efficacy. Substantial decreases in plasma soluble vascular endothelial growth factor receptor-2 levels were observed with Osi-930 treatment at doses of 400 milligrams twice daily and above, providing evidence of vascular endothelial growth factor receptor-2 pathway inhibition [9]. Dynamic contrast-enhanced magnetic resonance imaging studies demonstrated significant reductions in transfer constant and extracellular volume fraction parameters in 4 of 6 patients, indicating anti-angiogenic activity [9].

Synergistic Effects in Tumor Microenvironment Modulation

The simultaneous inhibition of c-Kit and vascular endothelial growth factor receptor-2 by Osi-930 creates synergistic effects within the tumor microenvironment that exceed the sum of individual pathway inhibitions. These synergistic effects have been demonstrated through both preclinical and clinical studies that reveal enhanced anti-tumor activity compared to single-target approaches.

Tumor Microenvironment Modulation:

Componentc-Kit Inhibition EffectVEGFR-2 Inhibition EffectSynergistic Effect
Tumor cellsReduced proliferation, increased apoptosisIndirect effects via vascular changesEnhanced cytotoxicity
Endothelial cellsMinimal direct effectsDirect anti-angiogenic effectsVascular normalization
Immune cellsModulation of myeloid populationsReduced immunosuppressionEnhanced immune infiltration
Stromal cellsReduced c-Kit-positive cell survivalReduced angiogenic signalingStromal remodeling

The synergistic effects of dual targeting are particularly evident in glioblastoma, where Osi-930 treatment has been shown to compromise the immunomodulatory signature of specific glioblastoma subtypes [10]. In C3 subtype glioblastomas, which are enriched with immune-evading tumor cells and immunosuppressive tumor-associated macrophages, treatment with Osi-930 as a molecular agent targeting c-Kit and vascular endothelial growth factor receptor-2 may compromise the immunomodulatory signature and synergize with chemo-radiation therapy [10].

Vascular Normalization and Drug Delivery:

The dual targeting approach of Osi-930 promotes vascular normalization, which enhances drug delivery to tumor tissues and improves the efficacy of concurrent therapies. Dynamic contrast-enhanced magnetic resonance imaging studies have demonstrated that Osi-930 treatment leads to significant decreases in transfer constant and extracellular volume fraction values, indicating improved vascular function and reduced vascular permeability [9].

Resistance Prevention:

The dual targeting strategy employed by Osi-930 helps prevent the development of resistance mechanisms that commonly emerge with single-target approaches. By simultaneously disrupting both tumor cell survival pathways and angiogenic support systems, Osi-930 creates multiple barriers to tumor adaptation and resistance development [2].

Clinical Evidence of Synergistic Effects:

Clinical studies have provided evidence of synergistic effects in patient populations. In heavily pretreated imatinib-resistant patients with gastrointestinal stromal tumors, 11 of 19 patients achieved stable disease with a median duration of 126 days, while fluorodeoxyglucose-positron emission tomography scans showed partial responses in 4 of 9 patients [9]. This clinical activity in imatinib-resistant disease suggests that the dual targeting approach of Osi-930 provides therapeutic benefit beyond what would be expected from c-Kit inhibition alone.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

443.09153242 g/mol

Monoisotopic Mass

443.09153242 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G1PEG5Q9Y2

Drug Indication

Investigated for use/treatment in solid tumors.

Mechanism of Action

OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies.

Other CAS

728033-96-3

Wikipedia

Osi-930

Dates

Last modified: 08-15-2023
1. Dihel, Larry; Kittleson, Christine; Mulvihill, Kristen; Johnson, William W. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabolism and Drug Interactions (2009), 24(2-4), 95-121. CODEN: DMDIEQ ISSN:0792-5077. AN 2010:437994
2. Gruber, Harry E.; Jolly, Douglas; Perez, Omar. Recombinant replication-competent retroviral vectors expressing therapeutic products for treatment of proliferative disorders. PCT Int. Appl. (2010), 194pp. CODEN: PIXXD2 WO 2010036986 A2 20100401 CAN 152:423197 AN 2010:402977
3. Patel, Jay; Korlipara, Vijaya L. Design, synthesis, and evaluation of OSI-930 analogs as dual c-Kit and KDR (VEGFR-2) tyrosine kinase inhibitors. Abstracts of Papers, 238th ACS National Meeting, Washington, DC, United States, August 16-20, 2009 (2009), MEDI-144. CODEN: 69LVCL AN 2009:984314
4. Steinberg, Joyce L.; Gupta, Neeraj; Pradhan, Rajendra S.; Enschede, Sari H.; Humerickhouse, Rod A. Pharmaceutical dosage form for oral administration of tyrosine kinase inhibitor. PCT Int. Appl. (2009), 38pp. CODEN: PIXXD2 WO 2009100176 A2 20090813 CAN 151:253972 AN 2009:976624
5. Bosch Genover, Jaime; Fernandez Lobato, Mercedes. Treatment of portal hypertension and related conditions by combined inhibition of the VEGF and PDGF signaling pathways. PCT Int. Appl. (2009), 30pp. CODEN: PIXXD2 WO 2009092442 A1 20090730 CAN 151:212495 AN 2009:918301
6. Garton, Andrew J.; Franklin, Maryland. Combined treatment with an EGFR kinase inhibitor and an inhibitor of c-kit. U.S. Pat. Appl. Publ. (2009), 40 pp. CODEN: USXXCO US 2009136517 A1 20090528 CAN 151:1315 AN 2009:652406
7. Haley, John; Thomson, Stuart. Biological markers predictive of anti-cancer response to kinase inhibitors. PCT Int. Appl. (2008), 106pp. CODEN: PIXXD2 WO 2008127719 A1 20081023 CAN 149:486833 AN 2008:1281025
8. Bradner, James Elliot; Shen, John Paul; Perlstein, Ethan Oren; Rubinsztein, David; Sarkar, Sovan; Schreiber, Stuart L. Modulators for regulating autophagy, and therapeutic uses and combinations. PCT Int. Appl. (2008), 159pp. CODEN: PIXXD2 WO 2008122038 A1 20081009 CAN 149:440403 AN 2008:1211287
9. Medower, Christine; Wen, Lian; Johnson, William W. Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology (2008), 21(8), 1570-1577. CODEN: CRTOEC ISSN:0893-228X. CAN 149:298699 AN 2008:932957
10. Tiollier, Jerome; Sicard, Helene; Bonnafous, Cecile. Improved methods of using phosphoantigen for the treatment of cancer. PCT Int. Appl. (2008), 107pp. CODEN: PIXXD2 WO 2008059052 A1 20080522 CAN 148:577360 AN 2008:614166

Explore Compound Types